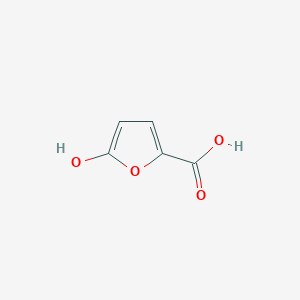
5-hydroxyfuran-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxyfuran-2-carboxylic acid is a hydroxy monocarboxylic acid that is furan substituted by a hydroxy group at position 5 and a carboxy group at position 2 respectively. It has a role as a Saccharomyces cerevisiae metabolite. It is a member of furans and a hydroxy monocarboxylic acid.
5-Hydroxy-2-furoic acid belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. 5-Hydroxy-2-furoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy-2-furoic acid exists in all eukaryotes, ranging from yeast to humans.
科学的研究の応用
Polymer Synthesis
Biodegradable Polymers:
5-Hydroxyfuran-2-carboxylic acid is utilized in the production of biodegradable polymers. Research indicates that it can be combined with ε-caprolactone to synthesize oligoesters using immobilized lipases, promoting environmentally friendly materials that degrade naturally over time. This application is crucial for reducing plastic waste and enhancing sustainability in material science .
Bio-based Plastics:
The compound is also explored as a monomer for producing bio-based plastics. It can be derived from renewable resources, making it an attractive alternative to petroleum-based products. The conversion of hemicellulose residues into furfural and subsequently into this compound showcases its potential for large-scale applications in the plastic industry .
Pharmaceutical Applications
Anticancer Activity:
Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain furanone derivatives showed high selectivity towards A549 lung cancer cells and induced apoptosis through specific cellular pathways . This highlights the potential of this compound in developing targeted cancer therapies.
Antimicrobial Properties:
The compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. The inhibition of bacterial growth and biofilm formation by furanone derivatives suggests their utility in pharmaceutical formulations aimed at treating infections .
Agrochemical Applications
Pesticide Development:
As part of the 2(5H)-furanone family, compounds related to this compound have shown efficacy as insecticides and fungicides. Their ability to disrupt microbial growth makes them valuable in agricultural settings for pest control .
Renewable Energy Applications
Photocatalytic Systems:
Recent research has highlighted the role of this compound in enhancing photocatalytic processes for hydrogen production. By integrating this compound into photocatalytic systems, researchers have reported improved efficiency in water splitting, contributing to renewable energy solutions .
Data Table: Summary of Applications
Case Studies
-
Biodegradable Oligoesters Production :
A study conducted by Todea et al. (2019) demonstrated the successful synthesis of biodegradable oligoesters using immobilized lipases with this compound as a key component. The resulting materials exhibited favorable degradation profiles, confirming their potential for sustainable applications. -
Cytotoxicity Against Cancer Cells :
Research published in MDPI highlighted the selective cytotoxic activity of furanone derivatives against A549 lung cancer cells, with IC50 values indicating strong potential for therapeutic development. This study emphasizes the importance of exploring natural compounds for anticancer drug discovery. -
Photocatalytic Water Splitting :
Pham et al. (2023) investigated the incorporation of this compound into Zn(x)Cd(1-x)S nanoparticles for photocatalytic water splitting applications, demonstrating enhanced hydrogen production rates that support sustainable energy initiatives.
特性
分子式 |
C5H4O4 |
|---|---|
分子量 |
128.08 g/mol |
IUPAC名 |
5-hydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8) |
InChIキー |
JVUTYZQGCHCOPB-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)O)C(=O)O |
正規SMILES |
C1=C(OC(=C1)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















